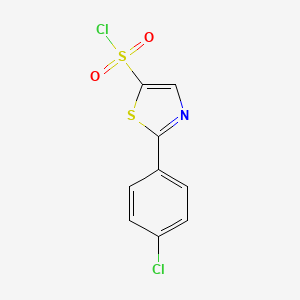

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride

CAS No.: 2763760-29-6

Cat. No.: VC12003850

Molecular Formula: C9H5Cl2NO2S2

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2763760-29-6 |

|---|---|

| Molecular Formula | C9H5Cl2NO2S2 |

| Molecular Weight | 294.2 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H |

| Standard InChI Key | HVSNQKDTAXGZNQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl |

Introduction

Synthesis and Manufacturing

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride involves multistep routes, often leveraging established methodologies for thiazole sulfonylation. While no direct protocols are documented, the following generalized approach can be inferred from related syntheses :

Thiazole Ring Formation

-

Condensation Reaction:

-

4-Chlorobenzaldehyde reacts with thiourea in the presence of a protic acid (e.g., HCl) to form a thiazolidine intermediate.

-

Oxidation with bromine or iodine yields the thiazole ring.

-

-

Sulfonation:

-

Chlorosulfonic acid (ClSOH) is introduced to sulfonate the thiazole at position 5.

-

Reaction conditions (temperature: 0–5°C; solvent: dichloromethane) prevent over-sulfonation.

-

-

Chlorination:

-

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to yield the sulfonyl chloride derivative.

-

Example Protocol (adapted from CN117567388B ):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiourea, n-propanal, sulfonyl chloride, toluene, 70°C, 3h | Thiazole intermediate (GC purity: 90%) |

| 2 | HSO, HBr, NaNO, 0–4°C | Diazotization and functionalization |

| 3 | n-BuLi, acetate, –80°C | Acetyl group introduction |

| 4 | KMnO, 50–100°C | Oxidation to carboxylic acid |

Note: Modifications to this protocol would replace the acetyl group with a sulfonyl chloride moiety.

Physicochemical Properties

Limited experimental data exist for this compound, but properties can be extrapolated from analogs:

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile substitution with nucleophiles:

-

Amines: Forms sulfonamides, a critical motif in drug design (e.g., antibacterial agents).

-

Alcohols: Produces sulfonate esters, used as alkylating agents or prodrugs.

-

Thiols: Yields thiosulfonates, employed in polymer chemistry.

Medicinal Chemistry

Though direct studies are lacking, structural analogs demonstrate:

-

Antimicrobial Activity: Sulfonamide derivatives inhibit dihydropteroate synthase in bacteria.

-

Kinase Inhibition: Thiazole sulfonamides modulate protein kinases in cancer pathways .

Industrial and Research Utility

-

Pharmaceutical Intermediates: Serves as a precursor to sulfonamide-based drugs.

-

Agrochemicals: Functionalized derivatives act as herbicides and fungicides.

-

Materials Science: Incorporation into polymers enhances thermal stability and solvent resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume